molecular formula C11H17NO2 B1405008 1-Boc-3-ethynyl-3-methylazetidine CAS No. 1363381-76-3

1-Boc-3-ethynyl-3-methylazetidine

Cat. No. B1405008
M. Wt: 195.26 g/mol
InChI Key: RABXYAIWJAIARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-ethynyl-3-methylazetidine is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-ethynyl-3-methylazetidine consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in the MOL file with the MDL Number: MFCD22566173 .


Physical And Chemical Properties Analysis

1-Boc-3-ethynyl-3-methylazetidine has a molecular weight of 195.26 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acids

1-Boc-3-ethynyl-3-methylazetidine is involved in the synthesis of unique cyclic amino acids, such as 3-fluoroazetidine-3-carboxylic acid, which holds potential as a building block in medicinal chemistry (Van Hende et al., 2009).

Preparation for Solid-Phase Peptide Synthesis

The compound is useful in preparing protected β-hydroxyaspartic acid derivatives for incorporation into peptides via solid-phase synthesis (Wagner & Tilley, 1990).

Generation and Electrophile Trapping

It is used to generate N-Boc-2-lithio-2-azetine, which can be trapped with electrophiles, allowing access to various 2-substituted 2-azetines (Hodgson et al., 2014).

Asymmetric Synthesis

1-Boc-3-ethynyl-3-methylazetidine is used as a chiral auxiliary in asymmetric synthesis, specifically in the transformation of prostereogenic C=C or C=O bonds (Agami & Couty, 2004).

Bioisosteric Modification in Antidepressants

In the development of antidepressants, 3-aminoazetidine derivatives, synthesized starting from Boc-protected 3-azetidinone, are explored for their inhibitory activities against various neurotransmitters (Han et al., 2014).

Continuous Flow Synthesis

The compound is used in continuous flow synthesis for generating lithiated aza-heterocycles, addressing sustainability concerns (Colella et al., 2021).

Pseudopeptide Synthesis

It contributes to the synthesis of Boc-protected Phe-Gly dipeptidomimetics, used in the synthesis of pseudopeptides and testing receptor affinities (Borg et al., 1999).

Safety And Hazards

1-Boc-3-ethynyl-3-methylazetidine is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines, including 1-Boc-3-ethynyl-3-methylazetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and applications .

properties

IUPAC Name

tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-6-11(5)7-12(8-11)9(13)14-10(2,3)4/h1H,7-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABXYAIWJAIARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150043
Record name 1-Azetidinecarboxylic acid, 3-ethynyl-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-ethynyl-3-methylazetidine

CAS RN

1363381-76-3
Record name 1-Azetidinecarboxylic acid, 3-ethynyl-3-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-ethynyl-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-ethynyl-3-methylazetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-ethynyl-3-methylazetidine
Reactant of Route 3
Reactant of Route 3
1-Boc-3-ethynyl-3-methylazetidine
Reactant of Route 4
Reactant of Route 4
1-Boc-3-ethynyl-3-methylazetidine
Reactant of Route 5
1-Boc-3-ethynyl-3-methylazetidine
Reactant of Route 6
Reactant of Route 6
1-Boc-3-ethynyl-3-methylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.